molecular formula C7H10N2O2S B12106098 N-methyl-1-(pyridin-3-yl)methanesulfonamide

N-methyl-1-(pyridin-3-yl)methanesulfonamide

Cat. No.: B12106098
M. Wt: 186.23 g/mol
InChI Key: HGHGVQTUQXFEMT-UHFFFAOYSA-N
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Description

N-methyl-1-(pyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . This compound is known for its versatility and is used in various scientific research applications. It is characterized by the presence of a pyridine ring, a methyl group, and a methanesulfonamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(pyridin-3-yl)methanesulfonamide typically involves the reaction of pyridine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

    Starting Materials: Pyridine derivative, methanesulfonyl chloride, triethylamine.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C.

    Procedure: The pyridine derivative is dissolved in the solvent, and methanesulfonyl chloride is added dropwise with continuous stirring. Triethylamine is then added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium iodide in acetone at reflux temperature.

Major Products Formed

Scientific Research Applications

N-methyl-1-(pyridin-3-yl)methanesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-methyl-1-(pyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer research, it has been shown to interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)methylmethanesulfonamide: Similar structure but with the pyridine ring attached at a different position.

    N-(3-aminomethyl-pyridin-2-yl)-N-methyl-methanesulfonamide: Contains an additional amino group.

    N-methyl-1-(pyridin-4-yl)methanesulfonamide: Pyridine ring attached at the 4-position.

Uniqueness

N-methyl-1-(pyridin-3-yl)methanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and biology .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

N-methyl-1-pyridin-3-ylmethanesulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-8-12(10,11)6-7-3-2-4-9-5-7/h2-5,8H,6H2,1H3

InChI Key

HGHGVQTUQXFEMT-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=CN=CC=C1

Origin of Product

United States

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